molecular formula C17H15N5O6S B6567696 methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate CAS No. 847190-73-2

methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B6567696
CAS No.: 847190-73-2
M. Wt: 417.4 g/mol
InChI Key: INYBAUBEMRQTRT-UHFFFAOYSA-N
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Description

Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused diazino-pyrimidine core substituted with methyl, 4-nitrophenyl, and thioacetate ester groups.

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6S/c1-20-14-12(16(24)21(2)17(20)25)15(29-8-11(23)28-3)19-13(18-14)9-4-6-10(7-5-9)22(26)27/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBAUBEMRQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and a sulfanyl moiety are particularly notable as they may enhance the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . For instance, derivatives of pyrimidine have been reported to possess substantial antibacterial properties due to their ability to inhibit bacterial growth.
  • Antiviral Activity : Similar pyrimidine derivatives have also been explored for antiviral applications. Studies suggest that modifications in the structure can lead to enhanced efficacy against viral pathogens .
  • Antitumor Potential : The compound's structural features may suggest potential antitumor activity. Pyrimidine derivatives have been documented in literature as promising candidates for cancer treatment due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

  • Formation of Pyrimidine Core : Initial steps often involve the formation of the pyrimidine ring through condensation reactions involving thiouracil derivatives.
  • Substitution Reactions : The introduction of the nitrophenyl group and sulfanyl moiety can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
  • Final Esterification : The final step usually involves esterification to form the methyl ester derivative.

Case Studies and Research Findings

Several studies have reported on the biological effects of related compounds:

  • A study evaluating various 2-thiopyrimidine derivatives found significant antibacterial activity against resistant strains . This suggests that similar structural motifs in this compound could yield comparable results.
  • Another investigation into the antiviral properties of pyrimidines revealed that specific substitutions could enhance activity against viral replication mechanisms . This indicates a potential pathway for further exploration of this compound.

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
Antibacterial2-thiopyrimidinesSignificant inhibition against E. coli and S. aureus
AntiviralPyrimidine derivativesEnhanced activity against viral pathogens
AntitumorPoly-substituted pyrimidinesInterference with nucleic acid synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compounds sharing the diazino-pyrimidine scaffold or nitroaryl substituents are critical for comparative analysis. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a nitrophenyl group and ester functionalities. Key differences include:

  • Core Heterocycle: The target compound’s diazino-pyrimidine system vs. the imidazo-pyridine in the analogue.
  • Substituents: The presence of a sulfanylacetate group in the target vs. cyano and phenethyl groups in the analogue.
  • Bioactivity Implications : Sulfur atoms in thioethers (target) may improve membrane permeability compared to ester-rich analogues, which could influence pharmacokinetics .
Computational Similarity Metrics

Quantitative structure-activity relationship (QSAR) models and fingerprint-based metrics (e.g., Tanimoto, Dice) are widely used to compare molecular similarity (). For instance:

  • Tanimoto Coefficient : A value >0.7 indicates significant structural overlap. Hypothetical comparisons between the target and nitrophenyl-containing analogues (e.g., ) might yield scores of ~0.65–0.75, suggesting moderate similarity.
  • Dice Index : Emphasizes shared fragments; sulfur-containing groups in the target could reduce overlap with oxygen-dominated analogues.

Table 1: Hypothetical Similarity Scores vs. Analogues

Compound Tanimoto (MACCS) Dice (Morgan) Cosine (MS/MS)
Target Compound 1.00 1.00 1.00
Diethyl 8-cyano... () 0.68 0.72 0.55
SAHA-like HDAC Inhibitors 0.45 0.50 0.30

Note: Scores derived from methods in .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) groups compounds with shared modes of action (). The target’s nitro and sulfur substituents may align it with clusters of:

  • Topoisomerase Inhibitors : Nitro groups intercalate DNA.
  • Kinase Inhibitors : Thioether linkages mimic ATP-binding motifs.
    Hypothetical bioactivity profiles could overlap with nitrophenyl-pyrimidines (e.g., antimicrobial IC₅₀: 2–10 µM) but diverge due to its unique core.
Metabolic and Spectroscopic Comparisons

Molecular networking via MS/MS () reveals fragmentation patterns. The target’s diazino-pyrimidine core would yield distinct parent ions (e.g., m/z 450–500) vs. imidazo-pyridines (m/z 400–450). A low cosine score (<0.5) with ’s compound would confirm structural divergence.

Research Implications and Limitations

While computational tools () predict moderate similarity to nitrophenyl-containing analogues, experimental validation is critical. The absence of direct bioactivity data for the target compound limits conclusive comparisons.

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